molecular formula C35H35N5O4 B12370722 P-gp inhibitor 16

P-gp inhibitor 16

Cat. No.: B12370722
M. Wt: 589.7 g/mol
InChI Key: XQTYXKNKVQNNKB-UHFFFAOYSA-N
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Description

P-glycoprotein inhibitor 16 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substrates, including drugs, out of cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the context of overcoming multidrug resistance in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 16 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 16 involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial methods may incorporate continuous flow processes and automated systems to enhance productivity and consistency .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of P-glycoprotein inhibitor 16 include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

P-glycoprotein inhibitor 16 has a wide range of scientific research applications, including:

Mechanism of Action

P-glycoprotein inhibitor 16 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of substrates from the cells, leading to increased intracellular concentrations of therapeutic agents. The molecular targets and pathways involved include the ATP-binding cassette transporter superfamily and the associated signaling pathways that regulate drug transport and resistance .

Comparison with Similar Compounds

P-glycoprotein inhibitor 16 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency. Similar compounds include:

P-glycoprotein inhibitor 16 stands out due to its higher specificity and lower toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Properties

Molecular Formula

C35H35N5O4

Molecular Weight

589.7 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4-[4-(2-methoxyanilino)quinazolin-6-yl]benzamide

InChI

InChI=1S/C35H35N5O4/c1-42-31-7-5-4-6-30(31)39-34-28-18-25(12-13-29(28)37-22-38-34)23-8-10-24(11-9-23)35(41)36-15-17-40-16-14-26-19-32(43-2)33(44-3)20-27(26)21-40/h4-13,18-20,22H,14-17,21H2,1-3H3,(H,36,41)(H,37,38,39)

InChI Key

XQTYXKNKVQNNKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(C=C4)C(=O)NCCN5CCC6=CC(=C(C=C6C5)OC)OC

Origin of Product

United States

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